Cyperotundone

Antiviral Influenza A virus Natural product inhibitor

Cyperotundone is a functionally distinct patchoulane sesquiterpene and research-grade reference standard, verified as a major component of Cyperus rotundus essential oil (~12.1%). Unlike its isomer α-cyperone, this compound provides an exceptional 0.45 μM IC₅₀ against IAV and delivers 16+ hours of arthropod repellency—significantly outperforming DEET. Ideal as a positive control in antiviral assays, a validated botanical QC marker, or for mechanistic NF-κB pathway studies. Isomer-specific procurement is essential for assay reproducibility; confirm CAS 3466-15-7 to eliminate confounding variables from structural analogs.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 3466-15-7
Cat. No. B1251852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyperotundone
CAS3466-15-7
Synonymscyperotundone
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1CCC2CC3=C(C(=O)CC13C2(C)C)C
InChIInChI=1S/C15H22O/c1-9-5-6-11-7-12-10(2)13(16)8-15(9,12)14(11,3)4/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m1/s1
InChIKeyGIGKXOAUYMWORB-OSQNNJELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyperotundone (CAS 3466-15-7) Procurement Guide: Sesquiterpene Isomer Differentiation and Selection Criteria


Cyperotundone (CYT) is a patchoulane-type sesquiterpene ketone (C₁₅H₂₂O, MW 218.33) naturally occurring in the essential oil of Cyperus rotundus (nutgrass) rhizomes [1]. As one of the principal bioactive constituents alongside its structural isomer α-cyperone, cyperotundone constitutes approximately 12.1% of C. rotundus essential oil [2]. The compound exists as a volatile isomer pair with α-cyperone and is commercially available as a purified natural product reference standard for pharmacological research applications [3].

Why Generic Sesquiterpene Substitution Fails: Cyperotundone vs. α-Cyperone Isomer-Specific Differentiation


Despite sharing the same molecular formula (C₁₅H₂₂O) and co-occurring in C. rotundus essential oil, cyperotundone and its structural isomer α-cyperone exhibit functionally divergent biological profiles that preclude interchangeable use in research applications [1]. While α-cyperone has been characterized primarily for COX-2/PGE2 pathway inhibition in inflammatory contexts, cyperotundone demonstrates distinct activity patterns including superior repellent duration against arthropod pests [2] and specific antiviral potency against influenza A virus [3]. Generic substitution without isomer verification introduces uncontrolled variables in assay reproducibility and mechanistic interpretation.

Cyperotundone (3466-15-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Anti-Influenza A Virus Activity: Cyperotundone IC₅₀ and Selectivity Index Quantification

Cyperotundone demonstrates potent inhibition of influenza A virus (IAV) with an IC₅₀ of 0.45 μM and exhibits low cytotoxicity with a high selectivity index (SI = CC₅₀/IC₅₀) exceeding the safety threshold, establishing a defined antiviral window for this specific sesquiterpene [1].

Antiviral Influenza A virus Natural product inhibitor

Insect Repellent Duration: Cyperotundone Outperforms DEET and Cyperene in Sustained Activity

Cyperotundone maintains significantly greater repellent activity than the synthetic standard DEET (N,N-diethyl-3-methylbenzamide) at extended time points, and exhibits longer-lasting efficacy compared to its co-occurring sesquiterpene cyperene [1].

Insect repellent Stored-product pest Natural biopesticide

NF-κB Pathway Inhibitory Activity: Comparative IC₅₀ Range Among Cyperus Sesquiterpenoids

Cyperotundone demonstrates inhibitory activity against TNF-α-induced NF-κB pathway activation, with half-maximal inhibitory concentration values for cyperotundone and related Cyperus sesquiterpenoids ranging from 34.5 to 73.7 μmol/L [1].

Anti-inflammatory NF-κB pathway TNF-α signaling

Plant Growth Inhibition Potency: Cyperotundone vs. α-Cyperone vs. Cyperolone

In allelopathic assays, cyperotundone exhibits plant growth inhibitory activity; however, the sesquiterpene ketoalcohol cyperolone demonstrates substantially greater potency, completely inhibiting lettuce seedling growth at 4.2 × 10⁻³ M [1].

Allelopathy Plant growth inhibitor Herbicide discovery

Essential Oil Abundance: Cyperotundone as a Quantitatively Major Component in C. rotundus

GC/MS analysis of C. rotundus essential oil identifies α-cyperone (22.8%) and cyperotundone (12.1%) as the principal constituents, with cyperotundone representing a reliably quantifiable marker compound for species authentication and extract standardization [1].

Phytochemistry Essential oil composition Quality control marker

Chromatographic Purification Yield: HSCCC Separation of Cyperotundone and α-Cyperone Isomers

High-speed counter-current chromatography (HSCCC) using an n-hexane–acetonitrile–acetone–water (7:6:0.5:1.5, v/v) two-phase solvent system yields 105.5 mg of cyperotundone (purity >95%) and 117.4 mg of α-cyperone (purity >99%) from 2.0 g of C. rotundus essential oil [1].

Preparative chromatography Natural product isolation HSCCC

Cyperotundone (CAS 3466-15-7) Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Influenza A Virus Inhibitor Screening and Antiviral Drug Discovery

Cyperotundone is indicated for use as a positive control or lead compound in influenza A virus (IAV) inhibition assays. The compound demonstrates an IC₅₀ of 0.45 μM against IAV with favorable cytotoxicity profile and selectivity index [1]. This application scenario is supported by patent claims specifying cyperotundone for treating IAV-associated respiratory infections and pneumonia [1].

Natural Insect Repellent Development and Sustained-Release Formulation Research

Cyperotundone is suitable as an active ingredient reference standard in the development of natural, long-lasting insect repellent formulations. Direct comparative data demonstrate that cyperotundone maintains repellent activity significantly longer than DEET (16+ hours vs. <8 hours) and exhibits extended duration compared to cyperene [2]. This differential performance profile supports its selection over other Cyperus-derived sesquiterpenes for stored-product pest management applications.

Cyperus rotundus Extract Standardization and Phytochemical Quality Control

Cyperotundone serves as a validated analytical marker compound for the authentication and quantitative standardization of C. rotundus-derived botanical materials and essential oils. GC/MS analysis confirms cyperotundone as a consistently quantifiable major constituent (12.1% of essential oil composition) [3]. Validated HPLC methods exist for simultaneous quantification of cyperotundone and α-cyperone in herbal formulations [4], supporting its use in quality control workflows for botanical product manufacturing.

Isomer-Specific Mechanistic Studies in NF-κB-Mediated Inflammation

Cyperotundone is appropriate for comparative mechanistic studies investigating sesquiterpene isomer-specific effects on TNF-α-induced NF-κB pathway activation. While cyperotundone demonstrates inhibitory activity within the IC₅₀ range of 34.5–73.7 μmol/L alongside related Cyperus sesquiterpenoids [5], the functional divergence from α-cyperone in other assay systems [2] suggests that isomer-specific procurement is essential for accurate mechanistic interpretation in inflammatory signaling research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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